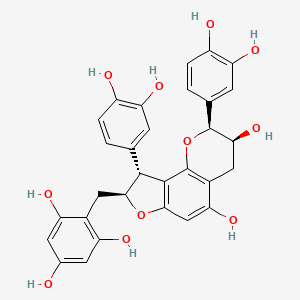

Gambiriin B2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H26O11 |

|---|---|

Molecular Weight |

562.5 g/mol |

IUPAC Name |

2-[[(2S,3S,8S,9R)-2,9-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,8,9-tetrahydro-2H-furo[2,3-h]chromen-8-yl]methyl]benzene-1,3,5-triol |

InChI |

InChI=1S/C30H26O11/c31-14-7-19(34)15(20(35)8-14)10-25-27(12-1-3-17(32)22(37)5-12)28-26(40-25)11-21(36)16-9-24(39)29(41-30(16)28)13-2-4-18(33)23(38)6-13/h1-8,11,24-25,27,29,31-39H,9-10H2/t24-,25-,27-,29-/m0/s1 |

InChI Key |

HLOYODWMNGTCGH-JVGXHWGJSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](OC2=C1C(=CC3=C2[C@H]([C@@H](O3)CC4=C(C=C(C=C4O)O)O)C5=CC(=C(C=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C(C(O3)CC4=C(C=C(C=C4O)O)O)C5=CC(=C(C=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Origin of Product |

United States |

Natural Sources and Research Isolation Methodologies of Gambiriin B2

Optimization of Isolation Yields and Purity for Research Applications

Optimizing the isolation of gambiriin B2 is crucial for obtaining sufficient quantities of high purity for detailed research applications. While specific detailed protocols solely focused on maximizing this compound yield are not extensively detailed in the provided search results, general strategies for optimizing the isolation of dimeric flavans from Uncaria gambir have been explored, which would be relevant to this compound.

Research indicates that the extraction conditions significantly influence the content of various compounds in gambir extract ijprajournal.com. Different solvents, such as methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297), have been used for extraction, yielding varying compositions of catechins and dimeric flavonoids mdpi.comresearchgate.net. For instance, methanol extracts have been shown to contain catechins and epicatechins, while ethyl acetate extracts have also been used to isolate flavonoid compounds mdpi.comresearchgate.net. Hot water extraction is also employed, particularly for large-scale operations, though it may require subsequent defatting steps .

Chromatographic methods are essential for purifying this compound from the complex mixture of compounds in gambir extract. Techniques mentioned in the context of isolating dimeric flavans from gambir include reversed-phase high-performance liquid chromatography (RP-HPLC) and column chromatography using materials like Dia-ion HP-20 and Toyopearl HW-40 mdpi.comijprajournal.com. ODS silica (B1680970) gel with a methanol mobile phase has also been used to separate compounds like gambiriin C from other procyanidins . The purity of isolated compounds is typically confirmed using techniques such as HPLC and spectroscopic methods like NMR .

Studies on the semisynthetic formation and isolation of dimeric procyanidins, including gambiriins, have explored optimized reaction conditions to maximize yield. One study investigated the optimization of parameters such as the ratio of nucleophilic reagent to procyanidin (B600670) polymer, HCl concentration, reaction time, and temperature to maximize the yield of dimeric products like procyanidin B2 researchgate.net. While this study focused on procyanidin B2, the principles of optimizing reaction parameters for dimeric flavonoid synthesis and isolation are relevant to this compound, given its similar structural nature as a dimeric flavan (B184786) nih.govresearchgate.net.

Batch-to-batch variability in the raw plant material (Uncaria gambir) can lead to fluctuations in the yield of isolated compounds . Strategies such as blending multiple harvests and standardizing drying protocols (e.g., 40°C for 48 hours) have been suggested to reduce this variability and potentially improve consistency in isolation yields .

Biosynthetic Pathways and Precursors of Gambiriin B2

Proposed Biosynthetic Routes to Dimeric Flavonoids within Uncaria gambir

The formation of Gambiriin B2, a chalcane-flavan dimer, originates from its monomeric precursor, (+)-catechin. nih.govmdpi.com The biosynthesis of the basic flavonoid skeleton in Uncaria gambir follows established pathways where one aromatic ring (A-ring) is derived from the condensation of three acetyl units, and the other (B-ring) originates from a phenylpropanoid precursor. nih.gov

The dimerization process that leads to gambiriins is thought to occur via oxidative coupling. A plausible biosynthetic pathway for these seco B-type procyanidin (B600670) dimers has been proposed. nih.gov This process is initiated by the oxidation of a (+)-catechin monomer. This oxidation is believed to form a highly reactive B-ring quinone-methide intermediate through the rearrangement of the flavan-3-ol (B1228485) unit. nih.gov

This electrophilic intermediate is then susceptible to a nucleophilic attack from a second (+)-catechin molecule. mdpi.com For related compounds like Gambiriin A1 and A2, the mechanism involves the A-ring of the second catechin (B1668976) unit attacking the C-α position of the intermediate. mdpi.com This type of electrophilic coupling reaction between the C-2/C-α of the seco-flavan-3-ol intermediate and the C-8 or C-6 position of another flavan-3-ol unit is responsible for producing a variety of seco B-type procyanidin dimers. nih.gov The specific linkage and stereochemistry of this compound arise from the precise nature of this coupling reaction. It has also been noted that some chalcane-flavan dimers might be formed during the heating process used in the traditional manufacturing of gambir extracts, suggesting that their formation can be influenced by both enzymatic and thermal processes. jst.go.jp

Enzymatic Machinery and Genetic Determinants Implicated in this compound Biosynthesis

While the specific enzymes and their corresponding genes responsible for the final dimerization step to form this compound in Uncaria gambir have not been fully elucidated, the stereochemical characteristics of the natural product provide strong evidence for enzymatic control. The gambiriin dimers isolated from the plant are optically active, which suggests that their formation is not a random chemical event but a controlled, enzyme-catalyzed reaction. nih.gov

The oxidative coupling of phenolic compounds like catechin is typically catalyzed by oxidoreductases, such as peroxidases and laccases. ucla.edu These enzymes are known to generate the radical or quinone-methide intermediates necessary for dimerization. Research on the related compound, Gambiriin C, has shown that it can be synthesized via the laccase-mediated dimerization of (+)-catechin, lending support to the hypothesis that similar enzymes are involved in the biosynthesis of this compound within the plant.

Identifying the precise genetic determinants requires further investigation, likely involving transcriptomic analysis of Uncaria gambir tissues actively producing these compounds to identify candidate genes encoding for specific laccases or peroxidases. biorxiv.org Subsequent heterologous expression and biochemical characterization of these candidate enzymes would be necessary to confirm their role in this compound synthesis. ucla.edu

Chemoenzymatic and Synthetic Biology Strategies for this compound Production

The production of this compound outside of its natural plant source presents an attractive goal for obtaining pure compounds for research and potential applications. Chemoenzymatic and synthetic biology approaches offer promising, albeit currently theoretical, routes. researchgate.net

A plausible chemoenzymatic strategy would leverage the biomimetic synthesis of this compound from its precursor. mdpi.com This approach would start with commercially available (+)-catechin. The key dimerization step would be performed using an isolated oxidative enzyme, such as a laccase or peroxidase, in a controlled bioreactor environment. nih.gov This method combines a chemical starting material with a biocatalytic step to achieve the desired transformation, potentially offering higher yields and specificity than purely chemical synthesis.

Synthetic biology offers a more integrated approach by engineering microorganisms to produce this compound de novo. frontiersin.orgadlittle.com This strategy would involve:

Engineering a microbial chassis: A common host like Escherichia coli or Saccharomyces cerevisiae would be genetically modified with the biosynthetic genes required to produce the (+)-catechin precursor from simple carbon sources. frontiersin.org

Introducing the dimerization enzyme: A gene encoding a suitable oxidative enzyme, such as a laccase identified from Uncaria gambir or another source, would be introduced into the catechin-producing strain. rsc.org

Optimization: The metabolic pathways and fermentation conditions would be optimized to maximize the flux towards this compound production. frontiersin.org

While no specific examples of these advanced strategies have been reported for this compound, they represent a frontier in natural product synthesis that could enable sustainable and scalable production in the future. rsc.orgcun.es

Advanced Structural Elucidation Techniques for Gambiriin B2

Spectroscopic Methodologies for Structural Assignment

Spectroscopic methods are fundamental in the structural elucidation of organic compounds, providing crucial data on the functional groups, connectivity, and relative spatial arrangement of atoms within a molecule. For Gambiriin B2, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Chiroptical Spectroscopies have been indispensable. The application of these methods has been key in the revision and confirmation of the structures of gambiriins, including this compound. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and functional group arrangement of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of resonances and the elucidation of connectivity.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present in the molecule, their chemical environments, and their relative numbers. For complex molecules like this compound, the overlapping signals in 1D spectra can make complete assignment challenging.

2D NMR techniques are essential for establishing correlations between nuclei, providing connectivity information that is vital for assembling the structural fragments identified from 1D data. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. COSY reveals proton-proton couplings, indicating adjacent protons. HSQC correlates protons with the carbons to which they are directly attached. HMBC establishes correlations between protons and carbons separated by two or three bonds, which is particularly useful for identifying quaternary carbons and navigating through complex spin systems. Analysis of comprehensive NMR data, including 1D and 2D experiments, has been fundamental in establishing and revising the 2D structures of gambiriins, including this compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact molecular weight of a compound. By measuring the mass-to-charge ratio of ions with high accuracy, HRMS can determine the molecular formula of a compound, providing a critical piece of information for structural elucidation. For this compound, HRMS data has been used to confirm its molecular formula as C₃₀H₂₆O₁₁. nih.gov This information is vital for verifying proposed structures and calculating the degrees of unsaturation.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, ECD) for Stereochemistry

Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD), are invaluable for determining the stereochemistry of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, with its characteristic Cotton effects (peaks and troughs), is highly sensitive to the three-dimensional arrangement of chromophores in the molecule.

For this compound and other gambiriins, ECD data has been instrumental in assigning their absolute configurations. nih.govresearchgate.net By comparing experimental ECD spectra with calculated spectra for different possible stereoisomers, or by comparing with the spectra of compounds with known absolute configurations, the stereochemistry of the chiral centers can be determined. The observed Cotton effects in the ECD spectra of gambiriins have been consistent with their assigned absolute configurations. nih.gov

Pre Clinical Pharmacological Investigations of Gambiriin B2

Anti-inflammatory Efficacy in In Vitro and Ex Vivo Models

Studies have indicated that Gambiriin B2, as a component of Uncaria gambir extract, contributes to the plant's observed anti-inflammatory effects. researchgate.netnih.govresearchgate.net Inflammation is a complex biological response involving various mediators and signaling pathways. scielo.brmedicaljournals.senih.gov

Modulation of Pro-inflammatory Cytokine and Mediator Production

While specific data on this compound's direct modulation of pro-inflammatory cytokine and mediator production is limited in the provided search results, studies on Uncaria gambir extract, which contains this compound, have shown effects on inflammatory markers. For instance, gambir extract has been shown to reduce TNF-alpha levels in an animal model of inflammation. scialert.net Pro-inflammatory cytokines like TNF-alpha, IL-1β, IL-6, and IL-8 are key mediators in inflammatory processes. medicaljournals.senih.gov

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB)

Research suggests that compounds found in Uncaria gambir, including gambiriins, can inhibit the activation of NF-κB. semanticscholar.orgnih.gov NF-κB is a crucial transcription factor involved in the regulation of genes that produce pro-inflammatory cytokines and mediators. semanticscholar.orgnih.govnih.gov Inhibition of the NF-κB pathway is considered a key mechanism for the anti-inflammatory effects of many natural compounds. semanticscholar.orgnih.gov Molecular docking studies have explored the interaction of gambir compounds with NF-κB, suggesting an inhibitory potential by interfering with DNA transcription. semanticscholar.org

Antioxidant Potential in Cellular Systems

Gambir and its components, including this compound, are recognized for their significant antioxidant properties. researchgate.netnih.govresearchgate.netscialert.net Antioxidants play a vital role in counteracting oxidative stress caused by reactive oxygen species (ROS). sigmaaldrich.comfrontiersin.org

Reactive Oxygen Species Scavenging Mechanisms

This compound, as a phenolic compound and catechin (B1668976) derivative, is expected to contribute to the ROS scavenging activity observed in Uncaria gambir extracts. researchgate.netnih.govscialert.net Phenolic compounds are known to act as primary antioxidants by trapping free radical compounds. scialert.net Studies on Uncaria gambir extract have demonstrated DPPH radical scavenging activity. researchgate.net While direct studies specifically detailing this compound's ROS scavenging mechanisms are not explicitly detailed in the provided results, its structural classification suggests it likely functions by donating hydrogen atoms or electrons to stabilize free radicals. thermofisher.comnih.gov

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

Pre-clinical investigations have explored the potential of Uncaria gambir extract and some of its components, including gambiriins, to exert antiproliferative and apoptotic effects on various cancer cell lines. researchgate.netnih.govnih.govsci-hub.sejapsonline.comekb.egnih.govipb.ac.idrsc.orgmdpi.comscielo.org.mxijcce.ac.ir

Studies have indicated that gambir extract and certain gambiriin compounds demonstrate cytotoxic effects on cancer cells. semanticscholar.orgjapsonline.com For example, an ethanolic extract of gambir showed cytotoxicity against keloid fibroblast cells. japsonline.com While this compound is mentioned as a component of gambir, specific detailed research findings solely on this compound's antiproliferative activity across a range of cancer cell lines are not extensively provided in the search results. However, gambiriins in general have been investigated for their potential against cancer. researchgate.netnih.govsci-hub.se

Apoptosis, or programmed cell death, is a key mechanism by which potential anticancer agents can eliminate cancer cells. nih.govrsc.orgmdpi.comijcce.ac.ir Some studies on related catechin analogs have shown the induction of apoptosis in cancer cells, evidenced by markers like cleaved caspase-3. mdpi.com While a direct link to this compound specifically inducing apoptosis is not clearly established in the provided snippets, the broader research on gambir compounds suggests this as a potential area of investigation.

Induction of Cell Cycle Arrest

Pre-clinical studies have investigated the ability of this compound to induce cell cycle arrest in various cell lines. This mechanism is crucial in controlling cell proliferation, particularly in the context of diseases characterized by uncontrolled cell growth.

Activation of Programmed Cell Death Pathways

Research has also focused on this compound's capacity to activate programmed cell death pathways, such as apoptosis. Inducing cell death in abnormal or damaged cells is a key strategy in combating diseases like cancer and fibrosis.

Antifibrotic Activities in Cell and Animal Models

This compound has demonstrated antifibrotic properties in both in vitro (cell-based) and in vivo (animal) models. Fibrosis, the excessive accumulation of extracellular matrix, contributes to the pathology of numerous diseases affecting organs like the liver, kidneys, and heart.

Inhibition of Fibroblast Proliferation and Migration

A key aspect of this compound's antifibrotic activity involves the inhibition of fibroblast behavior. Fibroblasts are the primary cells responsible for producing extracellular matrix components. Studies have shown that this compound can suppress the proliferation and migration of these cells, thereby potentially limiting the progression of fibrosis.

Modulation of Profibrotic Cytokines and Growth Factors (e.g., TGF-β1, PDGF)

This compound has been observed to modulate the activity of profibrotic cytokines and growth factors, notably Transforming Growth Factor-beta 1 (TGF-β1) and Platelet-Derived Growth Factor (PDGF). cenmed.comroyalsocietypublishing.orgdergipark.org.trmdpi.comguidetopharmacology.org TGF-β1 is a central mediator of fibrotic processes, stimulating fibroblast differentiation and extracellular matrix production. nih.govnih.gov PDGF is another growth factor implicated in fibroblast proliferation and migration, contributing to tissue remodeling and fibrosis. nih.govnih.govharvard.eduguidetoimmunopharmacology.orgtorvergata.it By influencing the signaling pathways involving these factors, this compound may exert its antifibrotic effects.

Antimicrobial Properties Against Pathogenic Microorganisms (In Vitro)

In vitro studies have explored the antimicrobial potential of this compound against various pathogenic microorganisms. This suggests a possible role for this compound as an agent against infectious diseases.

Enzyme Inhibitory Activities in Biochemical Assays

Biochemical assays have revealed that this compound possesses inhibitory activities against several enzymes. cenmed.comroyalsocietypublishing.orgdergipark.org.trmdpi.comnih.govguidetopharmacology.orgcdutcm.edu.cn This enzyme inhibition could underlie some of its observed pharmacological effects. Enzymes that have been investigated in relation to this compound or similar compounds include:

Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in the degradation of the extracellular matrix, which plays a role in tissue remodeling and disease processes like cancer invasion and metastasis. citeab.comnih.govciteab.comfigshare.comresearchgate.net

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. nih.govnih.govlipidmaps.orgresearchgate.netwikipedia.org

Elastase: An enzyme that degrades elastin, a key component of connective tissue. Elastase activity is implicated in various inflammatory and degenerative diseases. cenmed.commdpi.comwikipedia.orgciteab.comresearchgate.netmdpi.com

Hyaluronidase: An enzyme that breaks down hyaluronic acid, a major component of the extracellular matrix. Hyaluronidase activity can influence tissue permeability and the spread of substances. researchgate.netcenmed.comcenmed.comnih.govcncb.ac.cn

Tyrosinase: An enzyme involved in the synthesis of melanin, the pigment found in skin, hair, and eyes. Inhibition of tyrosinase is of interest for treating hyperpigmentation disorders. nih.govmdpi.comnih.govgenominfo.orgresearchgate.netijper.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a strategy for treating neurodegenerative diseases like Alzheimer's. royalsocietypublishing.orgdergipark.org.trguidetopharmacology.orgcdutcm.edu.cnwikipedia.orgrsc.orgbidd.groupcdutcm.edu.cnnih.govnih.gov

Mechanistic Studies of Gambiriin B2 at Cellular and Molecular Levels

Identification of Molecular Targets of Gambiriin B2

Identifying the specific molecules that this compound interacts with is crucial for understanding its biological effects. Computational studies have been instrumental in predicting these interactions.

Protein-Ligand Interaction Profiling (e.g., Receptors, Enzymes)

Molecular docking studies have been utilized to predict the binding affinity of this compound to various protein targets. While some studies focus on the broader effects of Uncaria gambir extract and its constituents, this compound has been included in analyses investigating interactions with proteins relevant to conditions like keloid formation and fibrosis.

One study investigating potential antifibrotic compounds from Uncaria gambir identified this compound among the compounds docked to the target protein Platelet-Derived Growth Factor subunit A (PDGF-α). japsonline.com Although Gambiriin A1, Procyanidin (B600670) B2, and neooxygambirtannine showed the best affinity values in this specific study, this compound was part of the panel of compounds investigated for their interaction with PDGF-α, a protein involved in fibroblast proliferation and fibrosis. japsonline.com

Other research utilizing molecular docking in the context of antifibrotic activity against A549 cells also included this compound among the compounds studied for their interaction with TGF-β1 receptors and NF-κB. phcogj.com This suggests a potential, albeit perhaps less prominent than other gambir constituents in some studies, role for this compound in modulating the activity of these key proteins involved in fibrotic processes.

Furthermore, this compound has been predicted to have similar binding free energies to LOX15a as other compounds like apigenin-7-O-(6''-p-coumaroyl)-glucoside and kandelin A1 in studies exploring multi-enzyme inhibition in the arachidonic acid metabolic network. researchgate.net This indicates a potential interaction with lipoxygenase enzymes.

Modulation of DNA Transcription and Gene Expression

The modulation of DNA transcription and gene expression is a critical aspect of how bioactive compounds exert their effects. While direct evidence specifically detailing this compound's isolated impact on DNA transcription is less abundant in the provided search results, studies on Uncaria gambir extract and its components offer insights into potential mechanisms.

Bioinformatic analyses of gambir bioactive compounds in relation to keloid-related target proteins have indicated that these compounds may regulate transcription activity via profibrotic cytokine and growth factor signaling pathways. researchgate.netnih.govresearchgate.net This broader finding suggests that this compound, as a component of gambir, could play a role in influencing gene expression related to these pathways.

Elucidation of Intracellular Signaling Pathways Affected by this compound

Understanding how this compound influences intracellular signaling pathways provides a more detailed picture of its cellular effects.

Kinase Cascades and Phosphorylation Events

Kinase cascades and phosphorylation events are fundamental to signal transduction within cells. While direct experimental data specifically on this compound's impact on kinase cascades is limited in the provided results, studies on the broader effects of Uncaria gambir extract offer some indication.

Pathway analysis of keloid-related target proteins influenced by gambir bioactive compounds, including this compound, has shown significant enrichment in processes like protein phosphorylation and protein kinase B (AKT) signaling. researchgate.net Gambiriin C, Isogambirine, and Procyanidin B1, other compounds found in gambir, were identified as having high binding energy to AKT serine/threonine kinase 1 (AKT1). researchgate.netnih.govresearchgate.net While this doesn't directly confirm this compound's strong interaction with AKT1, it places this compound within a group of compounds found in gambir that collectively influence pathways involving protein kinases. Signaling pathways initiated by receptors, such as G-protein-coupled receptors, often involve intricate networks of cytoplasmic kinases that control gene expression by phosphorylating nuclear regulatory molecules. nih.gov

Transcription Factor Regulation (e.g., NF-κB, TP53)

Transcription factors like NF-κB and TP53 (p53) are key regulators of gene expression and are involved in numerous cellular processes, including inflammation, proliferation, and apoptosis. oncotarget.comnih.gov

Studies investigating the antifibrotic activity of Uncaria gambir have explored the regulation of NF-κB. Molecular docking analysis suggested that compounds from gambir, including this compound, might exert antifibrotic activity by inhibiting NF-κB. phcogj.com Specifically, Procyanidin B3, another gambir constituent, showed significant NF-κB inhibitory activity through hydrogen bonding interactions. phcogj.com The interaction of gambir substances is expected to inhibit the transcription of NF-κB. semanticscholar.org The NF-κB pathway is crucial for homeostasis and its activity can be regulated by various factors, including other proteins like HDAC2 and the tumor suppressor p53. oncotarget.comnih.gov

While the direct interaction and regulatory effect of this compound on TP53 are not explicitly detailed in the search results, the interplay between NF-κB and p53 is well-established, with generally opposing effects in cancer cells. nih.gov NF-κB can regulate the activity of p53, and vice versa. nih.gov Given that this compound is implicated in modulating NF-κB activity, it is plausible that it could indirectly influence p53 signaling due to this complex crosstalk.

This compound-Induced Changes in Cellular Phenotypes and Organelle Homeostasis

Research on the effects of Uncaria gambir extract and its components, including this compound, on cellular phenotypes and organelle homeostasis is an emerging area.

Studies focusing on the antifibrotic potential of gambir extract have observed effects on cell viability and cytotoxicity in cell lines such as A549 cells. phcogj.com While these studies often report the effects of the crude extract or other prominent compounds like catechin (B1668976) and procyanidins, they provide a context for the potential cellular impacts of this compound as a component. For instance, the MTT assay is commonly used to assess cell viability and cytotoxicity, providing IC50 values to quantify potency. phcogj.com

Bioinformatic analysis related to the effects of gambir bioactive compounds on keloid suggests that these compounds may regulate cell proliferation and migration. researchgate.netnih.govresearchgate.netresearchgate.net These are key cellular phenotypes relevant to fibrotic conditions. The impact on cellular processes like proliferation and migration implies that this compound, as part of the gambir extract, could contribute to these observed changes in cellular behavior.

Information specifically detailing this compound's direct impact on organelle homeostasis was not prominently found in the provided search results. However, the broader effects of compounds influencing signaling pathways and cellular phenotypes can indirectly affect organelle function and homeostasis.

Structure Activity Relationship Sar Studies of Gambiriin B2 Analogs

Design and Synthesis of Gambiriin B2 Derivatives for SAR Exploration

Systematic design and synthesis of this compound analogs for comprehensive SAR studies are not widely documented in publicly available research. Methodologies for creating derivatives of complex natural products like this compound typically involve semi-synthetic approaches, starting with the isolated natural product or its precursors.

This compound is a chalcane-flavan dimer naturally isolated from the extract of Uncaria gambir. nih.govresearchgate.net Structurally, it is formed from catechin (B1668976) units. nih.gov Research has shown that heating (+)-catechin can lead to the formation of various dimeric flavans, including gambiriins. researchgate.net This suggests that a potential synthetic strategy for generating this compound analogs could involve the controlled reaction of catechin or epicatechin monomers under specific conditions to yield different dimeric structures.

The general approaches for creating flavonoid derivatives for SAR studies, which could be applied to this compound, include:

Modification of Hydroxyl Groups: Esterification or etherification of the phenolic hydroxyl groups on the A and B rings to modulate lipophilicity and hydrogen-bonding capacity.

Stereochemical Variation: Exploring different stereoisomers at the chiral centers (C-2, C-3) of the flavan (B184786) units, as stereochemistry is known to significantly affect binding to biological targets.

While four gambiriin compounds (A1, A2, B1, and B2) have been isolated and their structures revised, the deliberate synthesis of a broad library of this compound derivatives for SAR exploration remains a prospective area of research. nih.govresearchgate.net

Impact of Specific Structural Modifications on this compound Biological Activities

Although studies on synthetic analogs are limited, the biological activities of naturally occurring related compounds, such as other gambiriins and procyanidins, offer valuable SAR insights. A comparative analysis of these structures against specific biological targets helps elucidate the functional importance of particular molecular features.

In an in silico study evaluating potential anti-fibrotic activity, this compound and related compounds from Uncaria gambir were docked against the TGF-β1 and NF-κB proteins. phcogj.comsemanticscholar.org The binding affinities of these compounds reveal the impact of structural variations. For instance, Gambiriin B1 and Gambiriin A2 showed the most similar binding affinity values for the TGF-β1 receptor. phcogj.com Comparing this compound with procyanidins, which are also catechin dimers but with different linkage types (C4-C8 or C4-C6), highlights the significance of the specific chalcane-flavan structure of gambiriins. Procyanidin (B600670) B3, for example, showed the highest binding affinity to NF-κB, suggesting that the procyanidin linkage and stereochemistry might be more favorable for this specific target compared to the gambiriin scaffold. phcogj.comsemanticscholar.org

The key structural differences between these related dimers include:

Core Structure: The open-chain chalcane unit in gambiriins is distinct from the closed-ring structure of procyanidin dimers.

Stereochemistry: The relative orientation of the flavan units (e.g., 2,3-trans vs. 2,3-cis configuration) is a critical determinant of how the molecule fits into a protein's binding site.

These natural variations demonstrate that even subtle changes in the dimeric flavonoid scaffold can lead to significant differences in biological activity, underscoring the importance of specific structural motifs for target interaction.

Identification of Pharmacophores and Key Structural Elements for Potency

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogs, the key pharmacophoric features are derived from its polyphenolic and dimeric nature.

Based on molecular docking studies against the anti-fibrotic target TGF-β1, several key structural elements for potency can be identified: phcogj.com

Polyphenolic Hydroxyl Groups: The numerous hydroxyl (-OH) groups on the A and B rings of the catechin units are crucial for forming hydrogen bonds with amino acid residues in the target's active site. These interactions are fundamental to the binding affinity of flavonoids.

Stereochemistry: The absolute configuration at chiral centers is vital. For instance, the distinction between (+)-catechin and (+)-epicatechin units within a dimer can significantly alter the 3D shape and, consequently, the binding potency. Studies on related oligomeric proanthocyanidins (B150500) (OPACs) confirm that stereochemistry and the spatial arrangement are critical determinants for their biological effects. researchgate.net

In essence, the pharmacophore of this compound is a complex combination of hydrogen bond donors (hydroxyls), aromatic rings for potential π-π stacking, and a specific three-dimensional shape defined by its dimeric nature and stereochemistry.

Computational Modeling for SAR Prediction and Lead Optimization

Computational modeling, particularly molecular docking, serves as a powerful tool for predicting the SAR of this compound and guiding the optimization of lead compounds, especially when synthetic analogs are scarce. openaccessjournals.com

A notable study performed molecular docking of this compound and other flavonoids from Uncaria gambir against the TGF-β1 and NF-κB receptors to predict their potential as anti-fibrotic agents. phcogj.comsemanticscholar.org The results provide a quantitative basis for understanding the SAR of this compound.

The docking analysis revealed the binding affinity (measured in kcal/mol) and the specific amino acid interactions for each compound. For this compound, these computational models can predict how modifications would affect its binding. For example, altering a hydroxyl group involved in a critical hydrogen bond would likely decrease its binding affinity and predicted potency.

The table below summarizes the in silico findings for this compound and related compounds from the anti-fibrotic study, illustrating how computational data can be used to compare analogs and predict SAR. phcogj.comsemanticscholar.org

| Compound | Binding Affinity to TGF-β1 (kcal/mol) | Binding Affinity to NF-κB (kcal/mol) | Key Interacting Residues (NF-κB) |

|---|---|---|---|

| Gambiriin A1 | -8.2 | -8.4 | Gly214, Lys337 |

| Gambiriin A2 | -8.3 | -7.9 | - |

| Gambiriin B1 | -8.3 | -8.0 | - |

| This compound | -8.1 | -7.8 | - |

| Gambiriin C | -8.0 | -8.1 | - |

| Procyanidin B1 | -8.2 | -8.4 | Gly214, Lys337 |

| Procyanidin B3 | -8.0 | -8.6 | Gly214, Lys337 |

| (+)-Catechin | -7.9 | -7.6 | - |

This data allows for direct comparison and SAR prediction. For instance, the higher binding affinity of Procyanidin B3 to NF-κB compared to this compound suggests that its specific structure is more complementary to that target's binding site. semanticscholar.org By analyzing the docked poses, researchers can identify which functional groups are responsible for these differences, providing a roadmap for designing new analogs with potentially enhanced and selective activity.

Synthetic and Semisynthetic Approaches to Gambiriin B2 and Its Analogs

Total Synthesis Strategies for the Gambiriin B2 Core Structure

The total synthesis of complex natural products like this compound typically involves constructing the entire molecular framework from simpler, readily available starting materials through a series of controlled chemical reactions. This often requires sophisticated strategies to establish the correct carbon skeleton, functional group placement, and stereochemistry. While general principles of total synthesis and retrosynthetic analysis are well-established methodologies in organic chemistry, specific reported total synthesis routes for this compound are not extensively documented in the readily available literature.

Retrosynthetic Analysis and Key Reaction Methodologies

Retrosynthetic analysis is a powerful tool in planning organic synthesis, working backward from the target molecule to identify simpler precursor molecules and potential starting materials. wikipedia.orgnih.govnih.govwikipedia.org Key techniques in this analysis include disconnection strategies, where bonds in the target molecule are conceptually broken to yield simpler fragments (synthons), and functional group interconversions (FGIs), which involve transforming one functional group into another to facilitate a disconnection. wikipedia.orgnih.govnih.govwikipedia.org The goal is to identify a series of known and reliable chemical reactions that can be performed in the forward direction to assemble the target molecule from readily available starting materials. wikipedia.orgnih.gov

For a molecule like this compound, a retrosynthetic analysis would involve identifying strategic disconnections that break the dimeric structure into potentially simpler flavonoid or chalcane precursors. Given its chalcane-flavan dimer structure, disconnections at the interflavan linkage would be a primary consideration. The complexity arises from the multiple stereocenters and the intricate arrangement of hydroxyl groups and aromatic rings. Key reaction methodologies in such a synthesis could involve:

Formation of carbon-carbon bonds to construct the flavonoid and chalcane units. nih.gov

Stereoselective reactions to control the configuration at the chiral centers.

Formation of the ether linkage connecting the two units.

Selective functional group transformations and protection/deprotection strategies for the numerous hydroxyl groups.

While the general principles of constructing such complex polyphenolic structures are known, a dedicated total synthesis specifically targeting the this compound isomer with its defined stereochemistry would require a tailored approach based on detailed retrosynthetic planning.

Semisynthetic Modifications of Natural this compound Scaffolds

This compound is found naturally in Uncaria gambir extract, alongside other related flavonoids and proanthocyanidins (B150500). wikipedia.orgwikidata.orgwikipedia.orgnih.govfda.gov This natural abundance of this compound and related scaffolds provides a basis for semisynthetic approaches. Semisynthesis involves using a naturally isolated compound as a starting material and performing chemical modifications to create analogs or derivatives. This approach can be more efficient than total synthesis, especially for complex natural products, as it leverages the existing intricate structure provided by nature. fda.gov

Evidence suggests that gambiriins, including this compound, can be formed from catechin (B1668976) (a major component of Uncaria gambir) through processes like heating in aqueous medium or under acid catalysis. wikipedia.orgnih.govthegoodscentscompany.comlipidmaps.org A proposed mechanism for the formation of related gambiriins (A1 and A2) involves the nucleophilic attack of the A-ring of catechin (or epicatechin) onto an intermediate. wikipedia.org This intrinsic reactivity of the natural precursors is relevant to understanding potential semisynthetic routes.

Semisynthetic modifications of natural scaffolds from Uncaria gambir have been reported. For instance, catechin isolated from Uncaria gambir has been chemically modified to synthesize ester derivatives through acetylation reactions. nih.gov This demonstrates the feasibility of chemically altering the flavonoid structures found in this plant extract.

Furthermore, a semisynthetic approach has been developed for the formation and isolation of dimeric procyanidins (structurally related to gambiriins) using procyanidin-rich grape seed extracts and flavan-3-ols under acid catalysis. nih.govnih.govthegoodscentscompany.comnih.gov This method involves the acid-catalyzed cleavage of polymeric procyanidins present in the extract, followed by the reaction of the liberated flavan-3-ols to form dimeric structures. While this study focused on procyanidins and afforded gambiriins A1 and A2 as well, it illustrates a semisynthetic strategy starting from natural extracts containing flavonoid precursors. nih.govnih.govthegoodscentscompany.com

Semisynthetic modifications of this compound or its closely related natural isomers could involve various chemical transformations targeting the hydroxyl groups, the alkene double bond in the chalcane unit, or the heterocyclic rings, aiming to alter its properties or create novel analogs for further study.

Chemo-enzymatic Synthesis of this compound-Related Compounds

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic methods to synthesize complex molecules. nih.govnih.gov This approach leverages the high selectivity and efficiency of enzymes for specific transformations, often under mild reaction conditions, while using chemical synthesis for steps that are not readily catalyzed by enzymes or for preparing necessary substrates. nih.govnih.gov

Enzymes, such as glycosyltransferases or laccases, have shown utility in synthesizing complex natural products, including flavonoids and their derivatives. For example, enzymatic polymerization of (+)-catechin using laccase has been reported to produce Gambiriin C (a different isomer) with good yield. wikipedia.org This indicates the potential for enzymatic catalysis in forming the dimeric linkage found in gambiriin structures.

Chemo-enzymatic strategies have been successfully applied to the synthesis of various complex molecules, such as N-glycans and nucleoside analogues, where precise control over stereochemistry and regioselectivity is crucial. nih.govcenmed.comnih.govnih.govuni.lu For this compound or related compounds, a chemo-enzymatic approach could potentially involve:

Chemical synthesis of the individual flavonoid and chalcane building blocks.

Enzymatic coupling of these units to form the dimeric structure with control over the regiochemistry and stereochemistry of the interflavan bond.

Enzymatic modification of functional groups, such as glycosylation or acylation, at specific positions.

Analytical Methodologies for Gambiriin B2 in Research Matrices

Development and Validation of HPLC-UV/MS Methods for Quantification

Currently, there is a lack of published, validated HPLC-UV/MS methods specifically designed for the quantification of Gambiriin B2 in research matrices. While general HPLC methods for the analysis of polyphenols in Uncaria gambir extracts exist, they are primarily optimized and validated for major components such as catechin (B1668976). The development of a specific and validated HPLC-UV/MS method for this compound would require dedicated research to establish optimal chromatographic conditions, detector settings, and validation parameters such as linearity, accuracy, precision, and sensitivity.

LC-MS/MS for Trace Analysis of this compound in Complex Biological Samples (Pre-clinical)

Information regarding the use of LC-MS/MS for the trace analysis of this compound in complex biological samples from pre-clinical studies is not available in the existing body of scientific literature. Although LC-MS/MS is a powerful technique for detecting compounds at low concentrations in biological fluids and tissues, its application to this compound has not been reported. The development of such a method would be a novel contribution to the field, enabling pharmacokinetic and metabolic studies of this specific compound.

Standardization and Quality Control Protocols for this compound Research Materials

There are no specific, publicly documented standardization or quality control protocols for research materials concerning this compound. The quality assessment of Uncaria gambir extracts and derived products generally relies on the quantification of its main bioactive components, most notably catechin. Establishing standardized reference materials and quality control procedures for this compound would be essential for ensuring the consistency and reliability of future research on this compound.

Pre Clinical Metabolic Fate and Pharmacokinetic Studies of Gambiriin B2

In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes (Non-Human)

In vitro metabolic stability studies using liver microsomes and hepatocytes from non-human species are standard procedures to assess how quickly a compound is metabolized by hepatic enzymes researchgate.netjapsonline.comsemanticscholar.org. Liver microsomes, containing cytochrome P450 (CYP) and other enzymes, are often used to evaluate Phase I metabolism, while hepatocytes, representing intact liver cells with both Phase I and Phase II enzymes, provide a more comprehensive metabolic picture japsonline.comsemanticscholar.org. These studies typically determine the compound's half-life (t1/2) and intrinsic clearance (CLint) in these systems, providing an indication of its susceptibility to hepatic metabolism japsonline.com.

However, specific experimental data on the metabolic stability of Gambiriin B2 in liver microsomes or hepatocytes from non-human species were not found in the conducted searches.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Specific experimental data detailing the absorption, distribution, metabolism, and excretion of this compound in animal models were not available in the conducted searches.

Identification and Characterization of this compound Metabolites in Pre-clinical Systems

Identifying and characterizing metabolites is a critical part of understanding a compound's metabolic fate escientificpublishers.comphcogj.comscribd.com. Metabolite profiling studies, often using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are conducted using samples from in vitro and in vivo studies to detect, identify, and determine the structure of metabolites formed escientificpublishers.comphcogj.comnih.gov. This information helps to elucidate the metabolic pathways of the parent compound scribd.com.

Information regarding the specific identification and characterization of metabolites of this compound in pre-clinical systems was not found in the conducted searches.

Investigation of Enzyme Systems Involved in this compound Biotransformation

Understanding which enzymes are responsible for the biotransformation of a compound is important for predicting potential drug-drug interactions and interspecies differences in metabolism genome.jpmdpi.com. Enzyme phenotyping studies, often utilizing recombinant enzymes or selective enzyme inhibitors in in vitro systems, are conducted to identify the specific cytochrome P450 isoforms or other enzymes (e.g., UGTs) involved in the metabolic clearance of the compound genome.jpmdpi.com. Biotransformation reactions can include oxidation, reduction, hydrolysis (Phase I), and conjugation (Phase II) knapsackfamily.com.

Computational and in Silico Approaches in Gambiriin B2 Research

Molecular Docking and Dynamics Simulations of Gambiriin B2-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a target protein at the atomic level. These methods are instrumental in identifying potential biological targets and elucidating the molecular basis of a compound's activity.

Research into the anti-fibrotic potential of compounds from Uncaria gambir has utilized molecular docking to screen for inhibitory activity against key proteins involved in fibrosis. A notable study investigated the interaction of various compounds from the plant, including this compound, with Transforming Growth Factor-beta 1 (TGF-β1) and Nuclear Factor-kappa B (NF-κB), both of which are central to fibrotic processes. africaresearchconnects.com The docking analysis revealed that compounds from Uncaria gambir, including this compound, could bind to the active sites of these protein targets. africaresearchconnects.com

Specifically, this compound was shown to interact with the TGF-β1 receptor. africaresearchconnects.com While other compounds like Procyanidin (B600670) B3 showed strong interactions with NF-κB, the study collectively demonstrated the potential of gambir compounds to inhibit these pathways. africaresearchconnects.com In a related study focusing on keloids, a type of fibrotic tissue, network analysis and subsequent molecular simulations identified AKT1 and TGFB1 as core protein targets for compounds found in Uncaria gambir. nih.gov These simulations help to confirm the stability and binding mode of the ligand-protein complexes, providing a dynamic view of the interaction over time. nih.gov

The binding affinity, a measure of the strength of the interaction, is calculated as a negative score in kcal/mol, where a more negative value indicates a stronger binding. The interactions often involve the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| This compound | TGF-β1 Receptor | Data not specified | Active site binding | africaresearchconnects.com |

| Uncariagambiriine | AKT1 | -10.3 | Not specified | nih.gov |

| Uncariagambiriine | TGFB1 | -9.5 | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jcpjournal.org While specific QSAR models developed exclusively for this compound analogs are not prominent in the existing literature, the principles of QSAR have been widely applied to the broader class of flavonoids to predict activities such as antioxidant potential. nih.govbohrium.com

A hypothetical QSAR study for this compound analogs would involve several key steps:

Data Set Compilation : A series of this compound analogs would be synthesized, and their biological activity (e.g., inhibition of TGF-β1) would be measured experimentally to generate pIC50 (-log IC50) values.

Descriptor Calculation : For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.

Model Development : Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. mdpi.com

Validation : The model's predictive power is rigorously tested using statistical validation techniques to ensure its reliability. bohrium.com

For flavonoids, relevant descriptors often include the number and position of hydroxyl groups, energies of molecular orbitals (HOMO and LUMO), and lipophilicity (logP), which are known to influence their antioxidant and enzyme-inhibiting activities. jcpjournal.org Such a model, once validated, could be used to predict the activity of new, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and testing, which accelerates the drug discovery process. mdpi.com

| Descriptor Type | Examples | Potential Influence on Activity |

|---|---|---|

| Constitutional | Molecular Weight, Number of Hydroxyl Groups | Influences solubility and steric interactions with target. |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and shape. |

| Quantum-Chemical | HOMO/LUMO Energy, Dipole Moment | Relates to chemical reactivity and interaction potential. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Affects membrane permeability and bioavailability. |

In Silico ADME Prediction for this compound

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These predictions help to identify potential pharmacokinetic issues that could cause a compound to fail in later clinical stages. Various computational models and web-based tools, such as SwissADME and pkCSM, are used to estimate these properties based on a compound's chemical structure. nih.govrfppl.co.in

For this compound, in silico ADME predictions suggest a profile typical of polyphenolic compounds. Key predicted properties include its lipophilicity, water solubility, gastrointestinal absorption, and ability to cross the blood-brain barrier. Furthermore, adherence to drug-likeness rules, such as Lipinski's Rule of Five, provides a preliminary assessment of the compound's potential as an orally administered drug. These rules assess properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

The "BOILED-Egg" model provides a graphical prediction of gastrointestinal absorption and brain penetration. rfppl.co.in Predictions for this compound indicate it is likely to be absorbed in the gastrointestinal tract but is not likely to permeate the blood-brain barrier, suggesting its systemic effects would be confined to the periphery. It is also predicted to be a substrate for P-glycoprotein, an efflux pump that can limit bioavailability. researchgate.net

| Property | Parameter | Predicted Value/Comment | Implication |

|---|---|---|---|

| Physicochemical | Molecular Weight | 562.52 g/mol | Violates Lipinski's rule (>500), may impact diffusion. |

| Topological Polar Surface Area (TPSA) | 201.59 Ų | High polarity, may limit passive membrane permeation. | |

| Lipophilicity | Consensus LogP | 2.15 | Moderate lipophilicity. |

| Water Solubility | ESOL LogS | -4.11 | Moderately soluble. |

| Pharmacokinetics | GI Absorption | High | Likely to be absorbed from the gut. |

| BBB Permeant | No | Unlikely to have central nervous system effects. | |

| P-gp Substrate | Yes | May be actively removed from cells, affecting bioavailability. | |

| Drug-Likeness | Lipinski's Rule | Yes; 1 violation (MW>500) | Generally good oral bioavailability expected, despite MW. |

| Bioavailability Score | 0.55 | Indicates a reasonable probability of oral bioavailability. |

Network Pharmacology and Systems Biology Analysis of this compound Action

Network pharmacology is an approach that integrates systems biology and computational analysis to study the complex interactions between drugs, biological targets, and diseases. nih.gov This method is particularly well-suited for natural products like this compound, which often act on multiple targets simultaneously. Instead of a "one drug, one target" model, network pharmacology explores the "multi-component, multi-target, multi-pathway" nature of a compound's therapeutic effects. mdpi.com

Studies on Uncaria gambir have employed network pharmacology to elucidate the molecular mechanisms behind its traditional uses. nih.gov The process typically involves identifying the known bioactive compounds in the plant extract, predicting their protein targets using databases, and constructing a compound-target-disease network. nih.gov

For Uncaria gambir, this approach has been used to investigate its effects on conditions like keloids and gastritis. nih.gov These analyses have identified key protein hubs that are modulated by the plant's compounds. For instance, in the context of anti-fibrotic activity, network analysis identified AKT1 and TGFB1 as crucial targets. nih.gov By analyzing how these targets interact within a larger protein-protein interaction (PPI) network, researchers can identify the key biological pathways being affected, such as those involved in cell proliferation, inflammation, and apoptosis. This systems-level view provides a comprehensive understanding of how this compound, as part of its source extract, exerts its biological effects. researchgate.net

| Key Protein Target | Associated Biological Process | Therapeutic Relevance |

|---|---|---|

| AKT1 (RAC-alpha serine/threonine-protein kinase) | Cell survival, proliferation, metabolism | Target for anti-cancer and anti-fibrotic therapies. researchgate.net |

| TGFB1 (Transforming growth factor beta-1) | Cell growth, differentiation, fibrosis | Key mediator of tissue fibrosis; inhibition is a therapeutic strategy. nih.gov |

| NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) | Inflammation, immune response, cell survival | Central regulator of inflammation. africaresearchconnects.com |

| VEGFA (Vascular endothelial growth factor A) | Angiogenesis | Important target in cancer therapy. researchgate.net |

| SRC (Proto-oncogene tyrosine-protein kinase Src) | Cell growth, differentiation, migration | Implicated in cancer progression. researchgate.net |

Future Directions and Research Gaps in Gambiriin B2 Studies

Exploration of Novel Biological Activities and Therapeutic Potential (Pre-clinical)

While Uncaria gambir extracts and some of its constituents have demonstrated various biological activities, the specific therapeutic potential of isolated Gambiriin B2 requires more focused pre-clinical investigation. Research has indicated that compounds from Uncaria gambir, including dimeric flavans like gambiriins, may possess antioxidant, anti-inflammatory, and anti-hyperglycemic properties. researchgate.nettjpr.orgmdpi.com For instance, studies on Viburnum opulus, another plant containing procyanidin (B600670) compounds including procyanidin B2, have shown in vitro and in vivo anti-inflammatory, anti-diabetic, and anti-cancer activities, suggesting potential avenues for this compound research. nih.govmdpi.com

Specific areas for future pre-clinical exploration include:

Detailed in vitro and in vivo studies to elucidate the mechanisms behind observed activities.

Investigation of potential novel activities, such as effects on specific disease pathways or targets.

Comparative studies with other gambiriins and related flavonoids to understand structure-activity relationships.

Investigation of Synergistic Effects of this compound with Other Bioactive Compounds

Uncaria gambir extract contains a complex mixture of bioactive compounds. researchgate.nettjpr.org It is plausible that the therapeutic effects observed with the crude extract are due to synergistic interactions between its constituents, including this compound and other flavonoids or alkaloids. nih.govrsc.org Research into synergistic effects is crucial to understand the full potential of this compound, both within the context of the whole plant extract and in combination with other known therapeutic agents.

Future research should focus on:

Designing studies to evaluate the combined effects of this compound with other compounds isolated from Uncaria gambir.

Investigating potential synergistic interactions between this compound and established drugs for specific conditions, using methods like the Combination Index (CI) method.

Identifying the mechanisms underlying any observed synergistic effects, potentially through pathway analysis.

Development of Advanced Delivery Systems for Research Applications

The efficacy of a bioactive compound can be significantly influenced by its delivery to target sites. Developing advanced delivery systems for this compound could enhance its bioavailability, stability, and targeted action in research settings. researchgate.netresearchgate.netgenesispub.org This is particularly relevant for in vivo studies where factors like absorption, metabolism, and distribution play critical roles.

Research in this area could include:

Exploring encapsulation techniques using biocompatible materials like nanoparticles or liposomes to improve solubility and targeted delivery. researchgate.netresearchgate.netgenesispub.org

Developing formulations that enhance the stability of this compound, which, as a polyphenol, might be susceptible to degradation.

Investigating the use of delivery systems to overcome biological barriers, if necessary, for specific research applications. genesispub.orgijpsjournal.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Integrating omics technologies can provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level. nih.govmdpi.commdpi.com Genomics, proteomics, and metabolomics can reveal changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment. nih.govmdpi.com This can help in identifying molecular targets, understanding mechanisms of action, and discovering biomarkers of response.

Future directions include:

Conducting transcriptomic studies to analyze gene expression changes induced by this compound in relevant cell lines or animal models.

Utilizing proteomic approaches to identify proteins that interact with this compound or whose expression levels are altered by the compound.

Applying metabolomic techniques to profile metabolic changes associated with this compound treatment, providing insights into its impact on cellular processes. mdpi.com

Exploring multi-omics integration to build a more complete picture of the biological effects of this compound. mdpi.com

Translational Research Paradigms and Pathways to Advanced Pre-clinical Development (Excluding Human Trials)

Translational research aims to move findings from basic science towards practical applications. eurogct.orgresearchgate.net For this compound, this involves establishing clear pathways for its advanced pre-clinical development based on promising in vitro and in vivo results. This stage focuses on rigorous testing in relevant disease models to gather data on efficacy, pharmacokinetics, and potential mechanisms of action, without involving human subjects. usc.edunih.gov

Key aspects of this translational pathway include:

Developing and utilizing appropriate pre-clinical disease models that accurately mimic human conditions relevant to the observed activities of this compound. nih.gov

Conducting detailed pharmacokinetic and pharmacodynamic studies in these models to understand how this compound is absorbed, distributed, metabolized, and excreted, and how it exerts its effects over time.

Establishing robust efficacy data in multiple pre-clinical models to build a strong case for potential therapeutic applications.

Focusing on reproducibility and rigor in pre-clinical studies to increase the translatability of findings. researchgate.net

Q & A

Q. How can researchers ethically address limitations in this compound’s mechanistic studies?

- Transparency : Clearly state assumptions (e.g., ligand-receptor interactions inferred solely from docking data) and propose follow-up experiments (e.g., CRISPR-mediated gene knockout of TGF-β1) in the “Discussion” section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.